2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring, which is further substituted with a 5-fluoro-2-methoxyphenyl sulfonyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazine-substituted benzimidazole.
Sulfonylation: The final step involves the introduction of the 5-fluoro-2-methoxyphenyl sulfonyl group. This can be achieved by reacting the piperazine-substituted benzimidazole with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylimidazole
- 4-phenylimidazole
- 5-phenylimidazole
- 2,4,5-trisubstituted-imidazole
Uniqueness
2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to the presence of the 5-fluoro-2-methoxyphenyl sulfonyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-16-7-6-13(19)12-17(16)27(24,25)23-10-8-22(9-11-23)18-20-14-4-2-3-5-15(14)21-18/h2-7,12H,8-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZQQRNJSZIJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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